5-Bromo-2-ethoxybenzyl alcohol
Overview
Description
5-Bromo-2-ethoxybenzyl alcohol: is an organic compound with the molecular formula C9H11BrO2 . It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-ethoxybenzyl alcohol involves the reaction of 5-bromo-2-hydroxybenzyl alcohol with iodoethane in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-ethoxybenzyl alcohol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 5-Bromo-2-ethoxybenzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like sodium azide (NaN3) can replace the bromine to form azide derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 5-Bromo-2-ethoxybenzaldehyde or 5-Bromo-2-ethoxybenzoic acid.
Reduction: 5-Bromo-2-ethoxybenzylamine.
Substitution: 5-Azido-2-ethoxybenzyl alcohol.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethoxybenzyl alcohol is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It is also used in the study of enzyme-catalyzed reactions involving benzyl alcohol derivatives.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethoxybenzyl alcohol depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, affecting the enzyme’s activity and the overall reaction pathway.
Comparison with Similar Compounds
5-Bromo-2-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of an ethoxy group.
5-Bromo-2-hydroxybenzyl alcohol: Similar structure but with a hydroxy group instead of an ethoxy group.
5-Chloro-2-ethoxybenzyl alcohol: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 5-Bromo-2-ethoxybenzyl alcohol is unique due to the presence of both a bromine atom and an ethoxy group on the benzene ring. This combination of substituents imparts specific chemical properties, such as reactivity and solubility, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5-bromo-2-ethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDFHFNUPUWTRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641071 | |
Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149489-18-9 | |
Record name | (5-Bromo-2-ethoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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